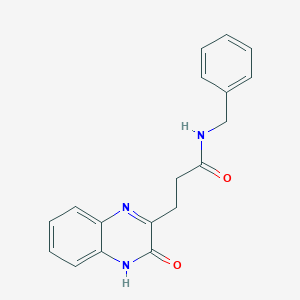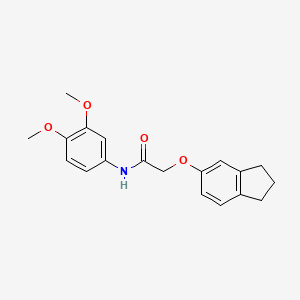
2-(4-ethoxyphenyl)-2-oxoethyl pentanoate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(4-ethoxyphenyl)-2-oxoethyl pentanoate, also known as EEPP, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in research. EEPP is a derivative of pentanoic acid and is commonly used as a reagent in organic synthesis. In
作用機序
The mechanism of action of 2-(4-ethoxyphenyl)-2-oxoethyl pentanoate is not fully understood, but it is believed to work by inhibiting the activity of certain enzymes in the body. This compound has been shown to have a high affinity for the active site of these enzymes, which leads to their inhibition. This inhibition can result in a range of biochemical and physiological effects in the body.
Biochemical and Physiological Effects:
This compound has been shown to have a range of biochemical and physiological effects in the body. It has been shown to inhibit the activity of enzymes such as acetylcholinesterase, which is involved in the breakdown of the neurotransmitter acetylcholine. This inhibition can result in an increase in the levels of acetylcholine in the body, which can lead to a range of effects including improved cognitive function and memory.
実験室実験の利点と制限
2-(4-ethoxyphenyl)-2-oxoethyl pentanoate has several advantages for use in lab experiments. It is a highly effective reagent in organic synthesis and has been shown to produce high yields of the desired product. It is also relatively easy to synthesize and is readily available from commercial sources. However, there are also limitations to the use of this compound in lab experiments. It can be toxic and may require careful handling and disposal. Additionally, the mechanism of action of this compound is not fully understood, which can make it difficult to interpret the results of experiments.
将来の方向性
There are several future directions for research on 2-(4-ethoxyphenyl)-2-oxoethyl pentanoate. One area of interest is the development of new synthetic methods for producing this compound and its derivatives. This could lead to the discovery of new compounds with potential applications in pharmaceuticals and other industries. Another area of interest is the further investigation of the mechanism of action of this compound and its effects on the body. This could lead to a better understanding of the potential therapeutic applications of this compound and its derivatives. Finally, there is a need for further research on the toxicity and safety of this compound, which could help to inform its use in lab experiments and potential applications in industry.
合成法
2-(4-ethoxyphenyl)-2-oxoethyl pentanoate can be synthesized through a multi-step process that involves the reaction of ethyl 4-bromobenzoate with ethyl acetoacetate in the presence of a base. The resulting intermediate is then subjected to a reaction with pentanoic acid to yield this compound. The synthesis of this compound requires careful control of reaction conditions such as temperature, reaction time, and the amount of reagents used.
科学的研究の応用
2-(4-ethoxyphenyl)-2-oxoethyl pentanoate has been widely used in scientific research as a reagent in organic synthesis. It is commonly used in the synthesis of various derivatives of pentanoic acid and has been shown to be highly effective in producing high yields of the desired product. This compound has also been used in the preparation of chiral compounds, which are important intermediates in the synthesis of pharmaceuticals.
特性
IUPAC Name |
[2-(4-ethoxyphenyl)-2-oxoethyl] pentanoate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H20O4/c1-3-5-6-15(17)19-11-14(16)12-7-9-13(10-8-12)18-4-2/h7-10H,3-6,11H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DJFFYGIBLBLOQR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCC(=O)OCC(=O)C1=CC=C(C=C1)OCC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H20O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
264.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![4-{[6-(3,5-dimethyl-1H-pyrazol-1-yl)-2-phenyl-4-pyrimidinyl]oxy}benzonitrile](/img/structure/B5013523.png)
![N-(3-hydroxyphenyl)-1-[(4-methoxyphenyl)sulfonyl]-4-piperidinecarboxamide](/img/structure/B5013527.png)
![3-(3,5-dimethylbenzyl)-4-oxo-4-{[3-(trifluoromethyl)phenyl]amino}butanoic acid](/img/structure/B5013529.png)
![1-(4-chlorobenzyl)-4-[(5-methyl-3-isoxazolyl)carbonyl]piperazine](/img/structure/B5013530.png)

![N-(4-fluorobenzyl)-3-{1-[(2-isopropyl-1,3-thiazol-4-yl)carbonyl]-4-piperidinyl}propanamide](/img/structure/B5013553.png)

![4-{[1-(cyclopropylcarbonyl)-4-piperidinyl]oxy}-N-[2-(1-piperidinyl)ethyl]benzamide](/img/structure/B5013563.png)
![2-[(4-chlorophenyl)thio]-N-2-naphthylpropanamide](/img/structure/B5013565.png)
![3-[5-(4-fluorobenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]-N-(4-methoxyphenyl)propanamide](/img/structure/B5013570.png)
![ethyl 4-{4-[(3-fluorobenzyl)oxy]-3-nitrophenyl}-2-methyl-5-oxo-1,4,5,6,7,8-hexahydro-3-quinolinecarboxylate](/img/structure/B5013573.png)
![N-[(5-ethyl-2-pyridinyl)methyl]-5-(1H-indol-1-ylmethyl)-N-methyl-1H-pyrazole-3-carboxamide](/img/structure/B5013580.png)
![2-butyl-5-{[2-(methoxymethyl)-1-piperidinyl]carbonyl}-1,3-benzoxazole](/img/structure/B5013587.png)
